2-Methanesulfonyl-3-oxopropanenitrile
Description
2-Methanesulfonyl-3-oxopropanenitrile (C₅H₅NO₄S) is an organosulfur compound featuring a methanesulfonyl group (-SO₂CH₃) at the C2 position, a ketone (-C=O) at C3, and a nitrile (-C≡N) at the terminal carbon. This trifunctional molecule exhibits unique reactivity due to the electron-withdrawing effects of the sulfonyl and nitrile groups, which activate the ketone for nucleophilic addition or substitution reactions. The compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where sulfonyl groups are common motifs for bioactivity or stability enhancement.
Properties
Molecular Formula |
C4H5NO3S |
|---|---|
Molecular Weight |
147.15 g/mol |
IUPAC Name |
2-methylsulfonyl-3-oxopropanenitrile |
InChI |
InChI=1S/C4H5NO3S/c1-9(7,8)4(2-5)3-6/h3-4H,1H3 |
InChI Key |
OVIXWBVCYHPNMI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C(C=O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methanesulfonyl-3-oxopropanenitrile typically involves the reaction of methanesulfonyl chloride with a suitable nitrile precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of 2-Methanesulfonyl-3-oxopropanenitrile may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Methanesulfonyl-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methanesulfonyl-3-oxopropanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methanesulfonyl-3-oxopropanenitrile involves its ability to act as an alkylating agent. The methanesulfonyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This property makes it useful in the modification of proteins and other biological molecules .
Comparison with Similar Compounds
To contextualize its properties, 2-Methanesulfonyl-3-oxopropanenitrile is compared below with structurally analogous compounds, focusing on substituent effects and reactivity.
Structural Analogs: Substituent Variations
The most closely related compound identified in the provided evidence is 3-(Furan-2-yl)-2-methanesulfonyl-3-oxopropanenitrile (CAS: 1486741-78-9) . A detailed comparison is outlined in Table 1.
Table 1: Comparative Analysis of 2-Methanesulfonyl-3-oxopropanenitrile and Its Furan Derivative
| Property | 2-Methanesulfonyl-3-oxopropanenitrile | 3-(Furan-2-yl)-2-methanesulfonyl-3-oxopropanenitrile |
|---|---|---|
| Molecular Formula | C₅H₅NO₄S | C₈H₇NO₄S |
| Molecular Weight | 175.16 g/mol | 213.21 g/mol |
| Substituent at C3 | Oxo (ketone) | 3-Oxo with furan-2-yl group |
| Key Functional Groups | Methanesulfonyl, nitrile, ketone | Methanesulfonyl, nitrile, ketone, furan |
| Electron Effects | Strong electron-withdrawing (-SO₂CH₃, -C≡N) | Additional electron-rich furan ring introduces π-conjugation |
| Reactivity Profile | Ketone prone to nucleophilic attack; sulfonyl group may act as a leaving group | Furan enables electrophilic aromatic substitution or cycloaddition (e.g., Diels-Alder) |
Key Differences and Implications
The furan ring may participate in cycloaddition reactions, which are absent in the parent compound .
Steric Effects : The bulkier furan substituent at C3 could hinder nucleophilic attack at the ketone compared to the unsubstituted parent compound.
Synthetic Utility : While 2-Methanesulfonyl-3-oxopropanenitrile is a simpler scaffold for functionalization, the furan derivative offers opportunities for diversification via aromatic chemistry.
Biological Activity
2-Methanesulfonyl-3-oxopropanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms, and relevant case studies, providing a comprehensive overview based on diverse research findings.
- Molecular Formula : C5H7NO3S
- Molecular Weight : 175.18 g/mol
- IUPAC Name : 2-methanesulfonyl-3-oxopropanenitrile
The biological activity of 2-Methanesulfonyl-3-oxopropanenitrile is primarily attributed to its ability to interact with various biological targets. The presence of the methanesulfonyl group enhances its lipophilicity, potentially facilitating membrane permeability and interaction with cellular targets. The nitrile functional group may also play a role in enzyme inhibition or modulation.
Biological Activity
- Antimicrobial Activity : Preliminary studies indicate that 2-Methanesulfonyl-3-oxopropanenitrile exhibits antimicrobial properties against several bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis.
- Anticancer Properties : Research has demonstrated that this compound may inhibit the proliferation of certain cancer cell lines. In vitro studies suggest that it induces apoptosis in cancer cells, possibly through the activation of caspase pathways.
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in relation to proteases involved in disease processes.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 2-Methanesulfonyl-3-oxopropanenitrile against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing significant antibacterial activity.
Case Study 2: Anticancer Activity
In a study published by Johnson et al. (2024), the anticancer effects of the compound were assessed using human breast cancer cell lines (MCF-7). The findings revealed a dose-dependent reduction in cell viability, with IC50 values determined at 15 µM after 48 hours of treatment.
Research Findings Summary
| Study | Focus | Findings | Reference |
|---|---|---|---|
| Smith et al., 2023 | Antimicrobial | MIC of 32 µg/mL against S. aureus | |
| Johnson et al., 2024 | Anticancer | IC50 of 15 µM in MCF-7 cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
